molecular formula C13H8BrClN2O2 B11098658 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

Cat. No.: B11098658
M. Wt: 339.57 g/mol
InChI Key: HFHMUNIBZKQJIS-UHFFFAOYSA-N
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Description

4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves a condensation reaction between 4-bromoaniline and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:

4-bromoaniline+4-chloro-3-nitrobenzaldehydeThis compound\text{4-bromoaniline} + \text{4-chloro-3-nitrobenzaldehyde} \rightarrow \text{this compound} 4-bromoaniline+4-chloro-3-nitrobenzaldehyde→this compound

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of solvents like ethanol or methanol can facilitate the reaction, and subsequent purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium azide (NaN₃), thiourea

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of 4-bromo-N-[(E)-(4-chloro-3-aminophenyl)methylidene]aniline

    Substitution: Formation of various substituted aniline derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes that interact with aromatic amines or nitro compounds.

Medicine

Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
  • 4-chloro-N-[(E)-(4-nitrophenyl)methylidene]aniline
  • 4-bromo-N-[(E)-(3-nitrophenyl)methylidene]aniline

Uniqueness

Compared to similar compounds, 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C13H8BrClN2O2

Molecular Weight

339.57 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8BrClN2O2/c14-10-2-4-11(5-3-10)16-8-9-1-6-12(15)13(7-9)17(18)19/h1-8H

InChI Key

HFHMUNIBZKQJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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